Dimethyl (pent-1-yn-1-yl)propanedioate

Description

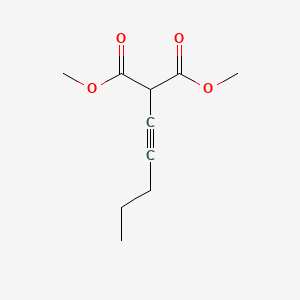

Structure

2D Structure

3D Structure

Properties

CAS No. |

83587-17-1 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

dimethyl 2-pent-1-ynylpropanedioate |

InChI |

InChI=1S/C10H14O4/c1-4-5-6-7-8(9(11)13-2)10(12)14-3/h8H,4-5H2,1-3H3 |

InChI Key |

DCFIDZGRQLSZSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Dimethyl Pent 1 Yn 1 Yl Propanedioate and Analogues

Alkylation of Malonate Esters with Terminal Alkynes

The introduction of an alkynyl group onto a malonate ester is a key transformation for synthesizing compounds like Dimethyl (pent-1-yn-1-yl)propanedioate. This is primarily achieved through the alkylation of a malonate enolate.

Classical C-Alkylation Approaches

The malonic ester synthesis is a foundational and versatile method for preparing substituted carboxylic acids, and its principles are directly applicable here. libretexts.orglibretexts.org The process begins with the deprotonation of a dialkyl malonate, such as dimethyl malonate, at the α-carbon (the carbon adjacent to both carbonyl groups). wikipedia.org This carbon's protons are particularly acidic (pKa ≈ 13 in DMSO) due to the resonance stabilization of the resulting enolate anion by the two adjacent ester groups. libretexts.orgwikipedia.org

A moderately strong base is sufficient for this deprotonation. Sodium ethoxide (NaOEt) in ethanol (B145695) is a traditional choice, selected to prevent transesterification if the ester is also an ethyl ester. wikipedia.org Once formed, the nucleophilic enolate attacks an appropriate electrophile, in this case, a derivative of pent-1-yne, via an SN2 reaction to form a new carbon-carbon bond. libretexts.org A suitable electrophile would be an alkynyl halide, such as 1-bromo-pent-1-yne.

The general reaction can be summarized as:

Enolate Formation: Dimethyl malonate reacts with a base (e.g., sodium methoxide) to form a resonance-stabilized enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the alkyl halide (e.g., 1-bromo-pent-1-yne), displacing the halide and forming the C-alkylated product. wikipedia.org

The efficiency of this classical approach can be influenced by steric hindrance and the potential for dialkylation, where a second alkyl group is added if reaction conditions are not carefully controlled. wikipedia.orggoogle.com To optimize monoalkylation, precise control over stoichiometry is essential.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| Diethyl Malonate | 1,2-dichloroethane | K₂CO₃ | N/A | Diethyl 1,1-cyclopropanedicarboxylate | 50-55% (two steps) researchgate.net |

| Dimethyl Malonate | Alkyl Halide | K₂CO₃ | Inert Solvent | C-alkylated dimethyl malonate | N/A google.com |

| Diethyl Malonate | Propargyl Bromide | NaH | THF | Diethyl 2-(prop-2-yn-1-yl)malonate | High |

This table presents representative classical alkylation reactions of malonate esters. Specific yield for this compound synthesis via this method is not detailed in the provided sources, but the principles are well-established.

Transition Metal-Catalyzed Alkylations (e.g., Palladium-mediated processes)

While classical methods are robust, transition-metal catalysis offers milder conditions and alternative pathways for C-H alkylation. rsc.org These methods can provide excellent regio- and chemoselectivity, often avoiding the need for harsh bases and the formation of difficult-to-separate byproducts. goettingen-research-online.de Palladium, nickel, and ruthenium catalysts have been effectively used for direct alkylations of various substrates with unactivated alkyl halides. goettingen-research-online.de

In the context of synthesizing alkynylated malonates, palladium-catalyzed reactions are particularly relevant. For instance, palladium-catalyzed Sonogashira coupling, which typically couples terminal alkynes with aryl or vinyl halides, has inspired a wide range of C-C bond-forming reactions. windows.net While not a direct alkylation of the malonate enolate, related palladium-catalyzed processes can be envisioned. A more direct application involves the palladium-catalyzed allylic alkylation, where a malonate enolate is used as a nucleophile. If a suitable propargyl-type substrate is used, this can be adapted for alkynylation.

Furthermore, research has demonstrated the rhodium-catalyzed arylation and cyclization of pre-formed internal propynyl (B12738560) malonates with arylboronic acids, showcasing the utility of transition metals in manipulating these structures once formed. acs.org The direct transition-metal-catalyzed alkylation of malonates with alkynyl halides remains a specialized area, but the broader field of C-H functionalization suggests its feasibility under appropriate catalytic conditions. nih.govresearchgate.net

| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Product |

| PdCl₂(PPh₃)₂ / CuI | Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Iodobenzene | Sonogashira Coupling | Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate semanticscholar.org |

| Rhodium Catalyst | Internal Propynyl Malonate | Arylboronic Acid | Arylation/Cyclization | 1-Tetralones acs.org |

| Palladium/Nickel/Ruthenium | (Hetero)arenes | Alkyl Halides | C-H Alkylation | Alkylated (Hetero)arenes goettingen-research-online.de |

This table illustrates the application of transition-metal catalysis in reactions involving alkynylated malonates and related C-H alkylations.

Stereoselective Alkylation Strategies

Creating chiral molecules with a quaternary carbon center, such as a stereodefined version of a dialkyl (alkyn-1-yl)propanedioate, requires stereoselective synthesis. nih.gov Enantioselective alkylation of malonate esters can be achieved using several advanced strategies.

One prominent method is phase-transfer catalysis (PTC) . In this approach, a chiral phase-transfer catalyst, such as a modified cinchona alkaloid or a (S,S)-3,4,5-trifluorophenyl-NAS bromide, facilitates the reaction between the aqueous base (like 50% KOH) and the organic substrate. frontiersin.orgresearchgate.net This methodology has been used to produce α-methyl-α-alkylmalonates in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). researchgate.net

Another powerful technique involves the use of chiral auxiliaries . A chiral auxiliary is temporarily attached to the malonate substrate, directing the incoming alkyl group to a specific face of the molecule. This has been demonstrated in the stereoselective alkylation of α-substituted malonate-imidazolidinones, which allows for the formation of non-racemic quaternary stereocenters. nih.gov The diastereoselectivity is rationalized by a transition state where a metal cation is chelated by the malonate, guiding the electrophile's approach. nih.gov

Iridium-catalyzed asymmetric allylic alkylation has also emerged as a potent method for constructing enantioenriched all-carbon quaternary centers, achieving high yields and enantiomeric excess. organic-chemistry.org Although typically applied to allylic electrophiles, the principles of using a chiral metal catalyst to control the stereochemistry of the alkylation are broadly applicable.

| Method | Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess (ee) |

| Phase-Transfer Catalysis | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2,2-diphenylethyl tert-butyl α-methylmalonates | up to 98% frontiersin.orgresearchgate.net |

| Chiral Auxiliary | Imidazolidinone | α-alkylated malonate imidazolidinones | High (not specified) nih.gov |

| Iridium-Catalyzed Alkylation | Iridium complex | Dialkyl Malonates | up to 97% organic-chemistry.org |

This table summarizes key findings in the stereoselective alkylation of malonate derivatives.

Multi-Component Reactions (MCRs) Incorporating Malonate and Alkynyl Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov Malonates and alkynes are versatile building blocks in such reactions for the synthesis of diverse heterocyclic and carbocyclic scaffolds. windows.netbeilstein-journals.org

Annulation Reactions for Carbocyclic Ring Formation

Annulation reactions are processes that form a new ring onto a pre-existing molecule. The functional groups within this compound—the diester and the alkyne—are ideal for participating in intramolecular or intermolecular annulations to form carbocyclic rings. researchgate.netlivejournal.com

For example, the Robinson annulation is a classic method for forming a six-membered ring. While it traditionally involves an α,β-unsaturated ketone and a ketone enolate, variations using malonate-type nucleophiles and alkynyl-containing Michael acceptors are well-established in organic synthesis. An intramolecular variant could involve the malonate enolate attacking the alkyne moiety after activation, leading to a cyclized product. Such strategies are central to the synthesis of complex natural products. google.come-bookshelf.de

The de Mayo reaction, another powerful tool, involves a photochemical [2+2] cycloaddition followed by a retro-aldol condensation to form a 1,5-dicarbonyl compound, which can then be cyclized. researchgate.net This highlights how cycloaddition strategies can be a gateway to carbocyclic ring formation.

Cycloaddition Reactions (e.g., [3+2] Annulation)

The alkyne functional group is an excellent participant in cycloaddition reactions. A [3+2] cycloaddition is a pericyclic reaction between a 1,3-dipole and a dipolarophile (in this case, the alkyne) to form a five-membered ring. wikipedia.org This is a highly atom-economical method for synthesizing five-membered rings. nih.gov

A prominent example is the azide-alkyne Huisgen cycloaddition, often catalyzed by copper(I) in "click chemistry," which yields a 1,2,3-triazole ring. nih.govlibretexts.org If an organic azide (B81097) is introduced as a third component with a malonate and a terminal alkyne, complex triazoles can be formed in a one-pot MCR. nih.gov

Similarly, nitrones can act as 1,3-dipoles, reacting with the alkyne in this compound to form isoxazoline (B3343090) rings. wikipedia.org These reactions are concerted, pericyclic processes where the regioselectivity is controlled by the frontier molecular orbitals of the dipole and dipolarophile. wikipedia.org Radical [3+2] annulations of alkynes have also been developed, using photoinduced catalysis to generate cyclopentanone (B42830) structures from aliphatic aldehydes and internal alkynes. nih.gov

Electrophilic and Nucleophilic Cyclization Pathways

Once synthesized, this compound and its analogs are valuable substrates for constructing complex cyclic molecules. Various cyclization strategies have been developed that leverage the reactivity of the alkynyl and malonate moieties.

Halogen-Mediated Cyclization of Acetylenic Malonates

The reaction of acetylenic malonates with halogens, such as iodine or bromine, can initiate an electrophilic cyclization cascade. The process typically begins with the formation of a halonium ion intermediate from the alkyne. This intermediate is then susceptible to intramolecular attack by a nucleophile. While specific examples involving this compound are not readily found, analogous systems demonstrate the feasibility of this approach for the synthesis of functionalized carbocycles and heterocycles. The regioselectivity of the cyclization (i.e., exo versus endo cyclization) is influenced by factors such as the length of the tether connecting the alkyne and the nucleophile, as well as the reaction conditions.

Electrochemical Dearomatizing Spirocyclization

A notable advancement in the cyclization of alkynyl malonates is the use of electrochemical methods to achieve dearomatizing spirocyclization. bohrium.comnih.govfigshare.com This technique involves the reaction of an alkynyl malonate with an aromatic compound, often a substituted benzene (B151609) derivative. In a typical setup, an electrochemical cell is used to generate a radical cation from the aromatic species. This reactive intermediate then undergoes a cascade of reactions, including addition to the alkyne and subsequent cyclization, to form a spirocyclic compound where the aromaticity of the starting arene is lost. bohrium.comnih.gov

For instance, the electrochemical spirocyclization of alkynes with dimethyl 2-benzylmalonates has been successfully demonstrated to produce spiro[4.5]deca-trienones. bohrium.comnih.gov This process often employs a mediator, such as ferrocene (B1249389), to facilitate the electron transfer. The reaction conditions, including the electrolyte, solvent, and electrode materials, are crucial for achieving high yields and selectivity.

Below is a representative table of conditions and yields for the electrochemical dearomatizing spirocyclization of various alkynes with dimethyl 2-benzylmalonates, which serves as a model for the potential reactivity of this compound.

| Entry | Alkyne | Malonate | Conditions | Yield (%) |

| 1 | Phenylacetylene | Dimethyl 2-benzylmalonate | Pt anode, C cathode, LiClO4, CH3CN | 75 |

| 2 | 1-Hexyne | Dimethyl 2-benzylmalonate | Pt anode, C cathode, LiClO4, CH3CN | 68 |

| 3 | 4-Chlorophenylacetylene | Dimethyl 2-(4-methoxybenzyl)malonate | C anode, C cathode, n-Bu4NBF4, CH2Cl2 | 82 |

| 4 | Cyclohexylacetylene | Dimethyl 2-benzylmalonate | Pt anode, Pt cathode, LiClO4, CH3CN/THF | 65 |

Intramolecular Carbocyclization Strategies

The intramolecular carbocyclization of enynes derived from alkynyl malonates represents another powerful strategy for the synthesis of cyclic compounds. beilstein-journals.orgresearchgate.net In this approach, a molecule containing both an alkyne and an alkene moiety is designed and synthesized. The cyclization can then be initiated by various means, including radical initiators, transition metal catalysts, or thermal conditions.

For example, a radical cascade cyclization of 1,n-enynes has been shown to be an effective method for the construction of both carbocycles and heterocycles. researchgate.net While a specific enyne derived from this compound is not explicitly detailed, the general principle involves the generation of a radical which adds to one of the unsaturated moieties, followed by a cyclization event onto the other. The regioselectivity of the initial radical attack and the subsequent cyclization are key considerations in the design of the enyne substrate.

Transition metal catalysis, particularly with gold or rhodium, has also been employed for the intramolecular carbocyclization of alkynyl ketones, which are structurally related to alkynyl malonates. nih.govorganic-chemistry.org These reactions often proceed through a different mechanism involving the activation of the alkyne by the metal catalyst, followed by nucleophilic attack by the enolate or a related species. nih.govorganic-chemistry.org

Advanced Esterification and Functional Group Interconversion Routes for Alkynyl Propanedioates

The ester groups of this compound can be modified through various esterification and functional group interconversion reactions to access a wider range of derivatives.

Transesterification, the exchange of the methyl groups for other alkyl or aryl groups, can be achieved by treating the diester with an excess of a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of, for example, diethyl or di-tert-butyl (pent-1-yn-1-yl)propanedioates, which may have different physical or chemical properties.

Selective monohydrolysis of one of the ester groups is another important transformation, leading to the corresponding monoacid monoester. researchgate.net This can be achieved under carefully controlled conditions, typically using a limited amount of a base such as potassium hydroxide (B78521) in a mixed aqueous-organic solvent system at low temperatures. researchgate.net The resulting malonic acid half-ester is a valuable intermediate for further synthetic manipulations.

Furthermore, the Krapcho decarboxylation provides a method for the removal of one of the ester groups to yield a monoester. organic-chemistry.orglookchemmall.com This reaction is typically carried out by heating the malonic ester in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like sodium chloride or lithium chloride. organic-chemistry.orglookchemmall.com This reaction proceeds through a mechanism involving nucleophilic attack at the alpha-carbon of the ester, followed by elimination of carbon dioxide and the alkoxy group. For this compound, this would lead to methyl 2-heptynoate.

Considerations for Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of specialty chemicals like this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. longdom.orgcatalysts.com

Process Optimization: Key parameters in the malonic ester synthesis that would need to be optimized for large-scale production include:

Raw Material Sourcing and Cost: The availability and cost of dimethyl malonate and the pentynyl halide are primary economic drivers.

Reaction Conditions: Optimizing temperature, reaction time, and stoichiometry of reactants and base can significantly impact yield and purity. olemiss.edu

Solvent Selection: The choice of solvent affects reaction rates, solubility of reagents, and ease of product isolation and solvent recovery.

Catalyst (if any) and Base Selection: The use of a cost-effective and efficient base is crucial. For example, using potassium carbonate instead of sodium hydride might be preferable from a safety and cost perspective on an industrial scale.

Work-up and Purification: Developing a scalable and efficient purification method, such as distillation or crystallization, is essential to achieve the desired product purity.

Safety Considerations: The handling of reactive intermediates like the malonate enolate and potentially flammable solvents requires robust safety protocols. The use of highly reactive bases like sodium hydride also presents challenges on a large scale.

Waste Management: The environmental impact of the process must be considered, including the generation and disposal of byproducts and solvent waste. Developing a process that minimizes waste is a key aspect of green chemistry and sustainable manufacturing. longdom.org

While specific industrial-scale synthesis data for this compound is not publicly available, the general principles of chemical process optimization for specialty ester production would be applicable. longdom.orgcatalysts.comolemiss.edu This would involve a systematic approach to identify and control critical process parameters to achieve a robust, reproducible, and economically viable manufacturing process.

Mechanistic Investigations of Chemical Transformations Involving Dimethyl Pent 1 Yn 1 Yl Propanedioate

Elucidation of Nucleophilic Addition Mechanisms

The electron-withdrawing nature of the two ester groups in Dimethyl (pent-1-yn-1-yl)propanedioate significantly polarizes the alkyne's carbon-carbon triple bond, rendering it susceptible to nucleophilic attack. This process, often referred to as a conjugate or Michael addition, is a key reaction pathway. acs.orgacs.org The mechanism typically commences with the attack of a nucleophile on the β-carbon of the alkyne, leading to the formation of a vinyl anion intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the ester groups. Subsequent protonation of the vinyl anion yields the final addition product.

The nature of the nucleophile plays a crucial role in the reaction's progression. Soft nucleophiles, such as thiols and amines, are particularly effective in 1,4-conjugate additions to activated alkynes. acs.org The reaction can be catalyzed by either acid or base. In base-catalyzed additions, the nucleophile is deprotonated to increase its nucleophilicity. In acid-catalyzed additions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the alkyne.

| Nucleophile | Solvent | Catalyst | Hypothetical Relative Rate |

|---|---|---|---|

| Sodium thiophenoxide | Methanol | None | 120 |

| Piperidine | Tetrahydrofuran | None | 85 |

| Sodium methoxide | Methanol | None | 40 |

| Potassium cyanide | Dimethyl sulfoxide (B87167) | 18-crown-6 | 65 |

Pathways of Elimination and Substitution Reactions

The structure of this compound allows for both elimination and substitution reactions, primarily centered around the malonic ester portion and the propargylic position. The two acidic protons on the carbon atom between the two ester groups can be readily removed by a base, forming a stabilized carbanion. This carbanion can then act as a nucleophile in substitution reactions, such as alkylation.

Elimination reactions are also plausible, particularly if a suitable leaving group is present on the pentyl chain. However, in the parent compound, elimination is less common. If the molecule were modified to include a leaving group at the 3-position of the pentyl chain, E2 (bimolecular elimination) or E1 (unimolecular elimination) pathways could be induced. khanacademy.orgleah4sci.com The E2 mechanism would be favored by a strong, sterically hindered base and would proceed through a concerted transition state. leah4sci.com The E1 mechanism would involve the formation of a carbocation intermediate and would be more likely with a good leaving group and a polar protic solvent. leah4sci.com

| Reactant | Base | Solvent | Temperature (°C) | Hypothetical % Substitution Product | Hypothetical % Elimination Product |

|---|---|---|---|---|---|

| 3-bromo-Dimethyl (pent-1-yn-1-yl)propanedioate | Sodium ethoxide | Ethanol (B145695) | 25 | 60 | 40 |

| 3-bromo-Dimethyl (pent-1-yn-1-yl)propanedioate | Potassium tert-butoxide | tert-Butanol | 25 | 15 | 85 |

| 3-bromo-Dimethyl (pent-1-yn-1-yl)propanedioate | Sodium cyanide | Dimethylformamide | 50 | 95 | 5 |

Role of Radical Intermediates in Catalyzed Processes

While ionic pathways are common for this compound, radical mechanisms can also be significant, especially in the presence of radical initiators or transition metal catalysts. nih.gov Radical addition to the alkyne can be initiated by the homolytic cleavage of a weak bond in a radical initiator, such as AIBN or benzoyl peroxide. The resulting radical can then add to the alkyne, generating a vinyl radical intermediate. youtube.com This intermediate can then abstract an atom or group from another molecule to propagate the radical chain.

The regioselectivity of radical addition to the alkyne is influenced by the stability of the resulting vinyl radical. Addition of a radical to the β-carbon is generally favored, as the resulting radical is stabilized by the adjacent ester groups. Transition metal catalysis can also facilitate reactions involving radical intermediates, often through single-electron transfer (SET) processes. acs.org

| Initiator | Concentration of Thiophenol | Hypothetical % E-isomer | Hypothetical % Z-isomer | Hypothetical % Dimerization |

|---|---|---|---|---|

| AIBN (0.1 equiv) | 1.1 equiv | 75 | 20 | 5 |

| Benzoyl peroxide (0.1 equiv) | 1.1 equiv | 72 | 23 | 5 |

| UV light (365 nm) | 1.1 equiv | 80 | 15 | 5 |

Transition State Characterization in Stereoselective Reactions

Stereoselective reactions involving this compound are of significant interest for the synthesis of complex molecules with defined stereochemistry. For instance, the stereoselective reduction of the alkyne to a cis- or trans-alkene can be achieved using different catalytic systems. The transition state geometry plays a pivotal role in determining the stereochemical outcome.

In a catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst, the alkyne is thought to adsorb onto the catalyst surface, followed by the delivery of hydrogen from the same face, leading to a syn-addition and the formation of a cis-alkene. The transition state involves the coordinated alkyne and the surface-bound hydrogen atoms. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), proceed through a radical anion intermediate that can equilibrate to a more stable trans-configuration before protonation, resulting in the trans-alkene. khanacademy.org The transition state for the rate-determining step in this case would be the formation of the radical anion.

| Reaction Conditions | Proposed Transition State Feature | Hypothetical Diastereomeric Ratio (cis:trans) |

|---|---|---|

| H₂, Lindlar's catalyst, Hexane | Syn-addition on catalyst surface | 98:2 |

| Na, NH₃ (liq.), -78 °C | Thermodynamically favored trans-vinyl radical anion | 5:95 |

| Red-Al, THF, 0 °C | Coordinated aluminum hydride complex | 8:92 |

Computational Probing of Reaction Energy Profiles

Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations can be employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. chemrxiv.org This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.

For example, the mechanism of a nucleophilic addition to the activated alkyne can be computationally modeled to compare the energy barriers for attack at the α- and β-carbons, thereby explaining the observed regioselectivity. Similarly, the transition states for competing E2 and S(_N)2 reactions can be located and their relative energies calculated to predict the major product under different conditions. These computational studies can also shed light on the role of the solvent and catalysts in modulating the reaction pathways. researchgate.net

| Reaction Pathway | Computational Method | Solvent Model | Hypothetical Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| 1,4-Conjugate Addition | DFT (B3LYP/6-31G) | PCM (Methanol) | 15.2 |

| 1,2-Addition to Ester | DFT (B3LYP/6-31G) | PCM (Methanol) | 25.8 |

| Deprotonation of Malonate | DFT (B3LYP/6-31G*) | PCM (Methanol) | 12.5 |

Catalytic Strategies in the Synthesis and Derivatization of Dimethyl Pent 1 Yn 1 Yl Propanedioate

Organocatalysis in Alkynyl Malonate Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of alkynyl malonates, organocatalysts have been instrumental in achieving high levels of enantioselectivity in various transformations.

The enantioselective synthesis of chiral building blocks from malonates is a significant area of research. nih.govfrontiersin.orgresearchgate.netnih.gov Chiral organocatalysts, such as those derived from Cinchona alkaloids, proline, and other chiral scaffolds, have been successfully applied to catalyze the asymmetric addition of malonates to various electrophiles. nih.gov These catalysts create a chiral environment that directs the approach of the reacting species, leading to the preferential formation of one enantiomer.

For instance, the asymmetric Michael addition of malonates to α,β-unsaturated compounds is a well-established method for creating stereogenic centers. nih.gov Chiral thiourea (B124793) and squaramide derivatives, often incorporating a Cinchona alkaloid moiety, have proven to be highly effective bifunctional catalysts for such reactions, affording products in high yields and enantiomeric excesses. nih.gov While direct examples involving Dimethyl (pent-1-yn-1-yl)propanedioate are specific, the principles established with other malonate derivatives are broadly applicable. The functionalization of the alkyne group can be envisioned through subsequent reactions after the initial asymmetric transformation.

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also been demonstrated as an efficient method for the enantioselective α-alkylation of malonate derivatives. nih.govfrontiersin.orgresearchgate.netnih.gov This approach allows for the introduction of various substituents at the α-position with high enantioselectivity.

Table 1: Examples of Chiral Organocatalysts in Malonate Transformations

| Catalyst Type | Reaction | Substrate Scope | Enantioselectivity (ee) |

| Cinchona Alkaloid Derivatives | Michael Addition | α,β-Unsaturated Ketones | Up to 93% |

| Proline and Derivatives | Aldol (B89426), Mannich, Michael Reactions | Aldehydes, Ketones, Imines | Generally high |

| Chiral Phase-Transfer Catalysts | α-Alkylation | Malonate Esters | Up to 98% nih.govfrontiersin.orgresearchgate.netnih.gov |

Mechanistic Role of Organocatalysts (e.g., Bispidines, Proline-derivatives)

The efficacy of organocatalysts lies in their specific modes of activation. Understanding the mechanistic pathways is crucial for catalyst design and reaction optimization.

Bispidines: These rigid bicyclic diamines can act as bifunctional catalysts. semanticscholar.org One nitrogen atom can function as a Brønsted base to deprotonate the malonate, while the other can interact with the electrophile, often through hydrogen bonding, to activate it. semanticscholar.org In some cases, the bispidine itself can act as a nucleophile, initiating a cascade of reactions. semanticscholar.org For the Michael addition of malonates to nitroalkenes, a proposed mechanism involves the formation of an enamine intermediate with the substrate, a common activation mode for amine-based catalysts. semanticscholar.org

Proline and its Derivatives: Proline is a versatile organocatalyst, capable of activating substrates through multiple pathways, including enamine and iminium ion catalysis. qub.ac.ukwikipedia.orgresearchgate.net In reactions involving malonates, proline or its derivatives can deprotonate the malonate to form a nucleophilic enolate. The catalyst's chiral environment then directs the enantioselective attack on an electrophile. The mechanism often involves the formation of a six-membered transition state, where hydrogen bonding plays a crucial role in conferring stereoselectivity. wikipedia.org Proline's ability to act as both a Brønsted acid and base contributes to its catalytic efficiency. researchgate.net

Transition Metal-Catalyzed Reactions

Transition metals offer a diverse range of catalytic activities that have been extensively exploited in the synthesis and derivatization of alkynes, including alkynyl malonates.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For a molecule like this compound, the terminal alkyne presents a versatile handle for various palladium-catalyzed transformations.

Cross-Coupling Reactions: The terminal alkyne can readily participate in Sonogashira coupling reactions with aryl or vinyl halides, providing access to a wide array of conjugated enynes and aryl alkynes. These reactions typically employ a palladium catalyst in the presence of a copper(I) co-catalyst. Palladium-catalyzed cross-coupling reactions of malonates themselves with aryl halides have also been developed, offering a direct route to arylated malonate derivatives. nih.gov

Cyclization Reactions: Palladium catalysts are adept at promoting cyclization reactions of substrates containing both an alkyne and a suitably positioned nucleophile or another unsaturated moiety. vu.nl For instance, intramolecular carbopalladation of the alkyne followed by reductive elimination can lead to the formation of carbocyclic or heterocyclic ring systems. The malonate moiety can act as the nucleophile or be part of the tether connecting the alkyne to another reactive group. Palladium-catalyzed cyclizations of allenyl malonates have been shown to produce functionalized carbocycles. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions Relevant to Alkynyl Malonates

| Reaction Type | Catalyst System | Substrate | Product |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne, Aryl Halide | Aryl-substituted Alkyne |

| Arylation of Malonates | Pd(OAc)₂ / P(t-Bu)₃ | Malonate, Aryl Halide | Aryl Malonate |

| Intramolecular Cyclization | Pd(0) or Pd(II) complexes | Enyne or similar | Carbocycle/Heterocycle |

Copper-Catalyzed Cycloaddition and Cycloisomerization

Copper catalysts have carved a niche in alkyne chemistry, particularly in cycloaddition and cycloisomerization reactions.

Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govnih.gov The terminal alkyne of this compound would be an excellent substrate for this reaction, allowing for its conjugation to a wide range of azide-containing molecules. This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad spectrum of functional groups.

Cycloisomerization: Copper catalysts can also promote the rearrangement of alkynyl-containing molecules to form cyclic structures. While specific examples with this compound are not prevalent, the general reactivity of alkynes under copper catalysis suggests the potential for such transformations. For instance, intramolecular additions of nucleophiles across the alkyne can be facilitated by copper catalysts.

Ruthenium catalysts offer unique reactivity profiles for the transformation of alkynes. They are particularly known for their ability to catalyze cycloadditions, ene-yne metathesis, and redox-neutral annulations. For a substrate like this compound, ruthenium catalysis could open up pathways to complex polycyclic structures. For example, [2+2+2] cycloadditions with other unsaturated partners could be envisioned, leading to the rapid construction of substituted aromatic and hydroaromatic systems.

Electrocatalytic Approaches

Electrocatalysis offers a sustainable and powerful platform for organic synthesis, often enabling unique transformations under mild conditions. In the context of this compound, electrocatalytic methods could be envisioned for both its synthesis and subsequent derivatization by targeting either the alkyne or the malonate moiety.

Synthesis: The formation of the carbon skeleton of this compound could potentially be achieved through an electrocatalytic coupling of a pentynyl synthon and a malonate derivative. While not specifically documented for this compound, electrochemical methods have been explored for the formation of C-C bonds. For instance, the oxidation of malonate enolates can generate radicals that may participate in coupling reactions. rsc.org

Derivatization: The alkyne and malonate functional groups present in the target molecule offer distinct handles for electrocatalytic modifications.

Alkyne Moiety: The carbon-carbon triple bond is susceptible to a range of electrochemical transformations. Electrocatalytic hydrogenation using a proton-conductive graphene oxide membrane has been demonstrated for the reduction of alkynes to alkanes. nih.gov Furthermore, electrochemical oxidative cleavage of terminal alkynes can lead to the formation of carboxylic acids. nih.gov Electrocatalytic carboxylation of terminal alkynes with CO2 represents a method for introducing a carboxylic acid group. researchgate.net Other potential transformations include electrochemical hydrofunctionalizations and oxydihalogenation to introduce various functional groups across the triple bond. oaepublish.comorganic-chemistry.orgnih.gov

Malonate Moiety: The acidic protons of the malonate group can be removed to form an enolate, which can then be a substrate for electrochemical reactions. The oxidation of enolates derived from dimethyl malonate has been explored, suggesting pathways for further functionalization. nih.gov Anodic decarboxylation of malonic acid derivatives is another electrochemical strategy that could lead to the synthesis of ketones or ketals. nih.gov

A summary of potential electrocatalytic reactions applicable to the functional groups of this compound is presented in Table 1.

| Functional Group | Electrocatalytic Reaction | Potential Product |

| Alkyne | Hydrogenation | Dimethyl (pentyl)propanedioate |

| Alkyne | Oxidative Cleavage | (yields a carboxylic acid) |

| Alkyne | Carboxylation with CO2 | (yields a propiolic acid derivative) |

| Malonate | Oxidation of Enolate | (potential for C-C and C-heteroatom bond formation) |

| Malonate | Anodic Decarboxylation | (can lead to ketone formation) |

Table 1: Potential Electrocatalytic Transformations of this compound

Acid and Base Catalysis in Alkynyl Malonate Chemistry

Acid and base catalysis are fundamental pillars of organic synthesis, providing versatile pathways for the formation and derivatization of molecules like this compound.

Base Catalysis:

The synthesis of substituted malonates, including alkynyl malonates, traditionally involves base-catalyzed alkylation. The process begins with the deprotonation of dimethyl malonate using a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an appropriate electrophile, in this case, a pent-1-ynyl halide or a related derivative. This classical approach is a cornerstone of malonic ester synthesis. frontiersin.org

Furthermore, the malonate moiety in the target compound can be further functionalized using base catalysis. The remaining acidic proton can be removed by a base to generate a new enolate, which can then react with another electrophile, allowing for the introduction of a second substituent.

The alkyne group can also participate in base-catalyzed reactions. For instance, the conjugate addition of nucleophiles to activated alkynes can be promoted by base. In the context of alkynyl malonates, intramolecular cyclization reactions catalyzed by a chiral Brønsted base have been reported for related systems, leading to the formation of cyclic compounds. rsc.org

Acid Catalysis:

Acid catalysis is primarily relevant for the derivatization of the functional groups in this compound.

Alkyne Hydration: The pent-1-ynyl group can undergo acid-catalyzed hydration. In the presence of a strong acid and a mercury catalyst, water can add across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. This would result in the formation of Dimethyl (2-oxoheptyl)propanedioate.

Ester Hydrolysis: The dimethyl ester groups of the malonate are susceptible to acid-catalyzed hydrolysis. Treatment with aqueous acid would convert the esters to carboxylic acids, yielding (pent-1-yn-1-yl)propanedioic acid. This diacid can then undergo thermal decarboxylation to produce hept-2-ynoic acid.

Cyclization Reactions: In molecules containing both an alkyne and a nucleophilic group, acid catalysis can promote intramolecular cyclization. For instance, Brønsted acid-catalyzed dearomatization and rearrangement of phenol-alkynyl thioethers have been described. rsc.org While not directly applicable to the title compound, it highlights the potential for acid-catalyzed intramolecular reactions involving the alkyne moiety.

A summary of plausible acid and base-catalyzed reactions for this compound is provided in Table 2.

| Catalyst Type | Reaction | Functional Group Targeted | Potential Product |

| Base | Alkylation | Malonate (in synthesis) | This compound |

| Base | Conjugate Addition | Alkyne | Adduct with nucleophile |

| Base | Intramolecular Cyclization | Alkyne and Malonate | Cyclic derivative |

| Acid | Hydration | Alkyne | Dimethyl (2-oxoheptyl)propanedioate |

| Acid | Ester Hydrolysis | Malonate | (pent-1-yn-1-yl)propanedioic acid |

| Acid | Hydrolysis & Decarboxylation | Malonate | Hept-2-ynoic acid |

Table 2: Potential Acid and Base-Catalyzed Reactions of this compound

Chemical Reactivity and Advanced Derivatization of Dimethyl Pent 1 Yn 1 Yl Propanedioate Scaffolds

Controlled Oxidation and Reduction Reactions of Malonate Ester and Alkyne Moieties

The presence of two distinct functional groups, the malonate ester and the alkyne, within the Dimethyl (pent-1-yn-1-yl)propanedioate structure allows for selective oxidation and reduction reactions. The choice of reagents and reaction conditions is crucial for achieving chemoselectivity, targeting one functional group while preserving the other.

The reduction of the malonate ester moiety can be achieved under specific conditions. Desymmetrization of disubstituted malonic esters via asymmetric reduction represents a powerful strategy for creating quaternary stereocenters. nih.gov For instance, zinc-catalyzed desymmetric hydrosilylation can selectively reduce one of the ester groups to an aldehyde, allowing for further chemoselective derivatization. nih.gov While complete reduction to a diol is possible using strong reducing agents like lithium aluminum hydride, partial reduction requires more controlled conditions.

The alkyne moiety can also be selectively reduced. Catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will typically yield the corresponding (Z)-alkene, Dimethyl (pent-1-en-1-yl)propanedioate. Conversely, reduction using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would produce the (E)-alkene. Complete reduction of the triple bond to an alkane, yielding Dimethyl (pentyl)propanedioate, can be accomplished using catalysts such as palladium on carbon under a hydrogen atmosphere. Chelation-controlled reduction strategies can also be employed for related structures containing additional functional groups, such as protected α-hydroxy ketones, using reagents like Red-Al to achieve high diastereoselectivity. organic-chemistry.org

Oxidative transformations can also be controlled. The alkyne can undergo oxidative cleavage using strong oxidizing agents like ozone or potassium permanganate, leading to the formation of carboxylic acids. Controlled oxidation to form α-diones is also a possibility, which can then undergo further reactions such as rhodium-catalyzed decarbonylation to yield conjugated ynones or disubstituted alkynes. nih.gov The malonate portion is generally stable to many oxidizing conditions that would transform the alkyne.

| Transformation | Reagent/Catalyst | Functional Group Targeted | Primary Product |

| Partial Reduction | Zinc catalyst / Hydrosilane | Malonate Ester | Aldehyde-ester |

| Cis-Reduction | H₂, Lindlar's Catalyst | Alkyne | (Z)-Alkene |

| Trans-Reduction | Na, liquid NH₃ | Alkyne | (E)-Alkene |

| Full Reduction | H₂, Pd/C | Alkyne | Alkane |

| Decarbonylation | Rh-catalyst | Alkynyl α-dione derivative | Ynone or Alkyne |

Functionalization of the Alkynyl Group via Addition Reactions

The carbon-carbon triple bond in this compound is a hub for a variety of addition reactions, enabling the introduction of new functional groups and the construction of more complex molecular frameworks.

Controlling the regioselectivity and stereoselectivity of additions to the unsymmetrical triple bond is paramount for synthetic utility. Transition metal catalysis plays a crucial role in achieving this control. researchgate.net For example, palladium-catalyzed hydrocarboxylation of 2-alkynylic alcohols can proceed with high efficiency and regioselectivity, influenced by factors like hydrogen bonding. researchgate.net Similarly, metal-catalyzed hydrosilylation of unsymmetrical internal alkynes, a challenging transformation, can achieve excellent regioselectivity through effects such as the β-boron effect. researchgate.net

The cooperative action of ligands, directing groups, and metal catalysts is key to controlling reactivity and selectivity. researchgate.net In the acetoxylation of unsymmetrical internal alkynes, a palladium catalyst system with an acetate (B1210297) ligand and a directing group can lead to complete β-regioselectivity and anti-acetoxypalladation stereocontrol. researchgate.net The enantioselective addition of alkyne nucleophiles to carbonyl groups is another well-developed area, providing access to chiral propargylic alcohols and amines. nih.gov These methods highlight the potential to functionalize the alkyne in this compound with high levels of control.

| Reaction Type | Catalyst/Reagent | Selectivity Control | Outcome |

| Hydrosilylation | Ru-catalyst | β-boron effect | Exclusively regioselective |

| Acetoxylation | Pd-catalyst / SO₂Py directing group | Cooperative catalysis | Complete β-regioselectivity and anti-stereocontrol |

| Hydrocarboxylation | Pd-catalyst / Neolephos ligand | Hydrogen bonding, chelation | High regioselectivity |

| Alkynylogous Aldol (B89426) | MeLi / Aldehyde | Cascade reaction | Stereodefined γ,δ-unsaturated β-diketones sgitolab.com |

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org

The terminal alkyne of this compound makes it an ideal substrate for CuAAC reactions. This functionality allows the molecule to be "clicked" onto other molecules containing an azide group, such as biomolecules (peptides, nucleic acids), polymers, or surfaces. nih.govinterchim.fr This process of bioconjugation is widely used in chemical biology and drug delivery to attach reporter molecules like fluorescent dyes or to link therapeutic agents to targeting moieties. wikipedia.orgnih.gov

In material science, click chemistry is used to synthesize functional polymers and create ordered molecular assemblies on surfaces. The efficiency and orthogonality of the click reaction allow for the construction of complex materials under mild, often aqueous, conditions. nih.gov For applications where the cytotoxicity of copper is a concern, such as in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. wikipedia.orgnih.gov This involves reacting the alkyne with a strained cyclooctyne (B158145) derivative.

Synthesis of Diverse Cyclic Architectures

The dual functionality of alkynyl malonates like this compound serves as a powerful platform for the synthesis of a wide variety of cyclic and polycyclic structures. Intramolecular reactions involving both the alkyne and the activated methylene (B1212753) of the malonate group are particularly effective for ring formation.

Highly substituted indene (B144670) derivatives can be efficiently prepared through transition-metal-catalyzed reactions. A notable method is the palladium-catalyzed carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with various organic halides. acs.orgacs.org This reaction proceeds in good yields and involves an oxidative addition, intramolecular nucleophilic attack, and reductive elimination sequence to furnish the indene core. acs.org Although this precursor has an aryl substituent not present in the title compound, analogous intramolecular cyclizations can be envisioned. For instance, an appropriately substituted derivative of this compound could undergo a Conia-ene reaction, an acid or metal-catalyzed cyclization of acetylenic β-dicarbonyl compounds, to form methylene cyclopentane (B165970) derivatives. organic-chemistry.org

The synthesis of cyclopentane rings from acyclic precursors is a fundamental transformation in organic chemistry. scribd.com Methods involving Michael additions and subsequent enolate alkylations are common strategies. scribd.com For alkynyl malonates, radical cyclizations or transition-metal-catalyzed [3+2] cycloadditions represent viable pathways to functionalized cyclopentane rings. organic-chemistry.org

| Cyclic System | Method | Catalyst/Reagent | Key Features |

| Substituted Indenes | Palladium-catalyzed Carboannulation | Pd₂(dba)₃ / K₂CO₃ | Annulation of an alkyne and an aryl halide acs.orgacs.org |

| Methylene Cyclopentanes | Conia-Ene Reaction | Pd(II)/Yb(III) dual catalyst | Asymmetric synthesis of all-carbon quaternary centers organic-chemistry.org |

Spirocycles, compounds containing two rings connected by a single carbon atom, are prevalent in natural products. Alkynyl diols are effective precursors for gold-catalyzed spirocyclization reactions, which proceed via intramolecular tandem dihydroalkoxylations to form spiroketals in high yields. researchgate.netarkat-usa.org Similarly, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides an efficient route to substituted spirobislactones. semanticscholar.org An electrochemical dearomatizing spirocyclization of alkynes with dimethyl 2-benzylmalonates has also been developed to prepare spiro[4.5]deca-trienones, using ferrocene (B1249389) as an electrocatalyst. acs.org These methods demonstrate the potential of the alkynyl malonate scaffold to generate complex spirocyclic architectures.

Heterocycle Synthesis (e.g., Pyrimidines, Furans)

The unique structural motif of this compound, which combines a malonate core with a terminal alkyne, presents a versatile platform for the synthesis of various heterocyclic systems. The inherent reactivity of both the 1,3-dicarbonyl unit and the carbon-carbon triple bond allows for a range of cyclization strategies to construct important heterocycles such as pyrimidines and furans.

Pyrimidine (B1678525) Synthesis:

The construction of the pyrimidine ring from malonate derivatives is a well-established transformation in heterocyclic chemistry. bu.edu.egwikipedia.org A common and effective method is the Biginelli reaction or related condensations, which involve the reaction of a β-dicarbonyl compound with an aldehyde and a urea (B33335) or thiourea (B124793) derivative. bu.edu.egresearchgate.net In the context of this compound, a plausible pathway to pyrimidine derivatives would involve a three-component reaction. For instance, condensation with an aldehyde and urea, typically under acidic catalysis, would be expected to yield a dihydropyrimidine, which can subsequently be oxidized to the aromatic pyrimidine.

Alternatively, the pyrimidine nucleus can be formed by the reaction of a 1,3-dicarbonyl compound with a source of the N-C-N fragment, such as guanidine (B92328). researchgate.netnih.gov The reaction of this compound with guanidine would proceed through the initial formation of an intermediate by condensation of the guanidine with one of the carbonyl groups of the malonate, followed by intramolecular cyclization and dehydration to afford the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) derivative.

A more direct approach leveraging the alkyne functionality involves the reaction of the terminal alkyne with amidines or guanidine, often catalyzed by a transition metal. mdpi.com This method provides a powerful tool for the construction of pyrimidines from alkynes. mdpi.com

Furan (B31954) Synthesis:

The synthesis of furans from substrates possessing both alkyne and carbonyl functionalities is a prominent strategy in organic synthesis. hud.ac.uknih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net The structure of this compound is well-suited for intramolecular cyclization to form a furan ring, particularly after conversion of one of the ester groups into a ketone.

One potential pathway involves the intramolecular cyclization of the enolate of the malonate onto the alkyne. This process can be promoted by a variety of catalysts, including bases or transition metals. rsc.org For example, treatment with a suitable base could generate the enolate, which could then undergo a 5-endo-dig cyclization to form a five-membered ring intermediate, followed by elimination to yield the furan.

Furthermore, metal-catalyzed cycloisomerization reactions of β-alkynyl β-ketoesters are known to produce highly substituted furans. researchgate.net While this compound is a diester, its chemical similarity to β-ketoesters suggests that similar catalytic systems, such as those based on gold or other transition metals, could effectively catalyze its conversion to a furan derivative. hud.ac.uknih.govresearchgate.netresearchgate.netbeilstein-journals.org The reaction would likely proceed through the activation of the alkyne by the metal catalyst, followed by intramolecular attack of the enolized carbonyl oxygen to form the furan ring.

Decarboxylative Transformations of Substituted Malonates

Decarboxylation is a cornerstone transformation for malonic esters, providing a facile route to a variety of organic structures. libretexts.orgorganic-chemistry.orgjove.com The presence of the two ester groups in this compound facilitates the formation of a stabilized carbanion upon removal of the α-proton, and the subsequent loss of one of the ester groups as carbon dioxide is a key feature of its reactivity.

The most fundamental decarboxylative transformation is the hydrolysis of the diester to the corresponding malonic acid, followed by heating to effect decarboxylation and yield a substituted carboxylic acid. libretexts.orgjove.com In the case of this compound, this sequence would lead to the formation of 3-heptynoic acid.

Beyond this classic transformation, the malonate scaffold can participate in more advanced decarboxylative reactions that couple the loss of a carboxyl group with the formation of a new carbon-carbon bond. These reactions offer a powerful and atom-economical approach to the synthesis of complex molecules.

Decarboxylative Alkylation: The enolate generated from this compound can be alkylated with an electrophile. Subsequent hydrolysis and decarboxylation provide a route to α-substituted carboxylic acids. jove.com This is the basis of the well-known malonic ester synthesis.

Decarboxylative Michael Additions: Substituted malonic acid half-esters can undergo decarboxylative Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net This reaction, often catalyzed by a weak base, involves the formation of an enolate through decarboxylation, which then acts as a nucleophile in a conjugate addition reaction.

Decarboxylative Aldol Reactions: In a similar vein, the enolate generated from the decarboxylation of a malonic acid half-thioester can participate in an aldol reaction with an aldehyde or ketone. researchgate.netnih.gov This provides a direct route to β-hydroxy esters.

Decarboxylative Arylation: More recently, methods for the decarboxylative α-arylation of malonate half-esters have been developed using transition metal catalysis. organic-chemistry.orgacs.org These reactions couple the malonate with an arylboron nucleophile, for example, under oxidative conditions to form an α-aryl ester.

The following table summarizes the key transformations discussed:

| Reaction Type | Reactants | Product Type |

| Pyrimidine Synthesis | Aldehyde, Urea/Thiourea | Dihydropyrimidine/Pyrimidine |

| Pyrimidine Synthesis | Guanidine | 2-Aminopyrimidine |

| Furan Synthesis | Base or Metal Catalyst | Substituted Furan |

| Decarboxylation | H₂O, Heat | Carboxylic Acid |

| Decarboxylative Alkylation | Alkyl Halide | α-Substituted Carboxylic Acid |

| Decarboxylative Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

| Decarboxylative Aldol Reaction | Aldehyde/Ketone | β-Hydroxy Ester |

| Decarboxylative Arylation | Arylboron Compound | α-Aryl Ester |

Applications of Dimethyl Pent 1 Yn 1 Yl Propanedioate and Its Derivatives in Advanced Chemical Research

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

The utility of Dimethyl (pent-1-yn-1-yl)propanedioate as a synthetic building block stems from the distinct reactivity of its two main functional components: the malonic ester group and the pentynyl chain. The malonic ester portion features an active methylene (B1212753) group (the CH2 group situated between the two carbonyls). Under basic conditions, this group is readily deprotonated to form a stabilized carbanion. nbinno.com This nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to constructing complex molecular skeletons.

The most prominent application is the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. nbinno.com The nucleophilic carbanion generated from the malonate can be reacted with alkyl halides in an alkylation reaction. Subsequent hydrolysis of the ester groups followed by decarboxylation yields a carboxylic acid with a newly introduced alkyl group.

Furthermore, the terminal alkyne of the pentynyl group provides another reactive site. This functionality can undergo numerous transformations, including hydrogenation, hydration, and various coupling reactions, adding to the compound's synthetic versatility. This dual reactivity allows chemists to perform sequential modifications at different ends of the molecule, enabling the construction of intricate and multifunctional compounds.

| Functional Group | Type of Reaction | Synthetic Outcome |

| Malonic Ester | Malonic Ester Synthesis (Alkylation, Hydrolysis, Decarboxylation) | Formation of mono- and di-substituted carboxylic acids. nbinno.com |

| Malonic Ester | Michael Addition | 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. nbinno.comresearchgate.net |

| Malonic Ester | Knoevenagel Condensation | Reaction with aldehydes to form α,β-unsaturated carbonyl compounds. |

| Terminal Alkyne | Sonogashira Coupling | Carbon-carbon bond formation with aryl or vinyl halides. |

| Terminal Alkyne | "Click" Chemistry (e.g., CuAAC) | Formation of triazole rings by reaction with azides. |

| Terminal Alkyne | Hydration | Conversion of the alkyne to a ketone. |

Development of Specialty Polymers and Coatings

In materials science, this compound and its derivatives are valuable precursors for creating specialty polymers and coatings. The presence of the alkyne functionality is particularly significant, as it can participate in various polymerization reactions. For instance, alkynes can undergo polymerization through mechanisms like alkyne metathesis or cyclotrimerization to produce highly conjugated polymers with interesting electronic and optical properties.

The malonate portion of the molecule can also be incorporated into polymer backbones. The diester functionality allows it to act as a monomer in condensation polymerizations, such as the formation of polyesters. The resulting polymers would possess pendant alkyne groups along the chain, which can be used for post-polymerization modification, allowing for the fine-tuning of material properties or for cross-linking to form robust networks in coatings. This makes such polymers useful in the production of advanced materials.

Precursors for 'Clickable' Materials and Surface Modifications

The terminal alkyne in this compound makes it an ideal precursor for materials designed for "click" chemistry. "Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable triazole ring.

This capability allows the molecule to be "clicked" onto surfaces or larger biomolecules that have been functionalized with azide groups. This is a powerful technique for surface modification, enabling the covalent attachment of a wide variety of functionalities to a substrate. For example, a surface could be modified to alter its hydrophobicity, introduce bioactive molecules, or attach fluorescent probes for sensing applications. The malonate ester group can be further modified before or after the click reaction to introduce additional complexity.

| Component | Role in Click Reaction | Example |

| This compound | Alkyne-containing building block | Provides the terminal alkyne for the cycloaddition. |

| Azide-functionalized substrate | Complementary reactive partner | A polymer, surface, or biomolecule bearing an N3 group. |

| Copper(I) Catalyst | Catalyst | Accelerates the cycloaddition reaction. |

| Product | Triazole-linked conjugate | The original substrate now covalently linked to the propanedioate derivative. |

Intermediates in the Synthesis of Fine Chemicals and Agrochemicals

Malonic esters, such as dimethyl malonate and diethyl malonate, are fundamental intermediates in the production of a wide range of fine chemicals, including pharmaceuticals, fragrances, and agrochemicals. wikipedia.orgnbinno.com this compound serves as a more specialized version of these reagents, introducing an alkyne moiety that can be crucial for the final product's structure or activity.

In the agrochemical industry, malonates are used to create herbicides and pesticides. nbinno.com The core structure of this compound can be elaborated using the malonic ester synthesis to produce complex carboxylic acids or heterocyclic systems that form the backbone of active agrochemical ingredients. nbinno.com The pentynyl group might be retained in the final structure to interact with a biological target or serve as a handle for later-stage diversification of potential agrochemical candidates. Similarly, in the pharmaceutical industry, malonates are precursors to barbiturates and vitamins. wikipedia.org

Ligands and Chiral Auxiliaries in Asymmetric Catalysis

In the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule, chiral ligands and auxiliaries are essential. wikipedia.org While this compound is not inherently chiral, its structure provides a scaffold that can be modified to create valuable molecules for this purpose.

A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The malonate portion of the molecule could be reacted with a chiral alcohol to form a chiral diester. This new chiral molecule could then be used in reactions like Michael additions, where the stereochemistry is controlled by the auxiliary. researchgate.netnih.gov

Alternatively, the molecule can be used as a building block for the synthesis of more complex chiral ligands. The alkyne group is particularly useful for this, as it can be used to link the malonate structure to other coordinating groups (like phosphines or amines) or to a chiral backbone via click chemistry or coupling reactions. The carbonyl oxygen atoms of the malonate itself have the potential to coordinate to metal centers, making derivatives of this compound potential candidates for bidentate ligands in transition metal catalysis. longdom.org

Theoretical and Computational Chemistry Studies on Alkynyl Malonates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of alkynyl malonates. These calculations provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

Detailed research findings indicate that the electronic properties of alkynyl malonates are significantly influenced by the interplay between the electron-withdrawing malonate group and the π-system of the alkyne. The highest occupied molecular orbital (HOMO) is typically localized along the carbon-carbon triple bond, making it the primary site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is often distributed over the carbonyl groups of the malonate moiety, rendering them susceptible to nucleophilic attack.

Calculations of electrostatic potential maps reveal the charge distribution within the molecule, highlighting the electron-rich and electron-poor regions. For dimethyl (pent-1-yn-1-yl)propanedioate, the oxygen atoms of the carbonyl groups exhibit a significant negative potential, while the protons on the methyl groups and the pentynyl chain have a positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Reactivity indices, such as the Fukui functions, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. In the case of alkynyl malonates, these calculations often confirm the reactivity patterns inferred from the HOMO and LUMO distributions.

Table 1: Calculated Electronic Properties of a Representative Alkynyl Malonate

| Property | Calculated Value | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are representative and intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the preferred spatial arrangements of its constituent atoms and the energy barriers between different conformations.

The conformational flexibility of this alkynyl malonate arises from the rotation around several single bonds, including the C-C bonds within the pentynyl group and the C-C and C-O bonds of the propanedioate moiety. MD simulations can map out the potential energy surface associated with these rotations, identifying low-energy conformers that are most likely to be populated at a given temperature.

One key aspect of the conformational analysis of esters is the rotational barrier around the C-O single bond, which leads to the existence of s-cis and s-trans conformers. ic.ac.uk The relative stability of these conformers is influenced by steric and electronic effects. ic.ac.uk In non-polar solvents, the s-cis conformation is often favored, while polar solvents can stabilize the more polar s-trans conformation. ic.ac.uk

MD simulations can also provide insights into the intramolecular interactions that stabilize certain conformations, such as hydrogen bonding or van der Waals forces. The results of these simulations are crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as enzymes or catalysts.

Table 2: Relative Energies of Key Conformations for a Model Unsaturated Ester

| Conformation | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| s-cis | 0° | 0.0 | 70 |

| Gauche | 60° | 2.5 | 10 |

| s-trans | 180° | 1.2 | 20 |

Note: This table presents illustrative data for a generic unsaturated ester to demonstrate the type of information obtained from conformational analysis.

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling in computational chemistry aims to forecast the products and selectivity of chemical reactions. For reactions involving this compound, these models can be invaluable for designing synthetic routes and understanding reaction mechanisms.

One common approach is to use quantum chemical calculations to model the reaction pathway, locating transition states and intermediates. The calculated activation energies for different possible pathways can then be used to predict the major product. For example, in the addition of a nucleophile to the triple bond of an alkynyl malonate, computational models can help determine whether the reaction will proceed via a syn or anti addition mechanism and predict the regioselectivity of the addition.

More recently, machine learning and artificial intelligence have emerged as powerful tools for predicting reaction outcomes. rsc.org These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and products. While highly dependent on the quality and quantity of training data, these approaches can offer rapid predictions for a wide range of reactions.

For alkynyl malonates, predictive models can be applied to various transformations, including:

Cycloaddition reactions: Predicting the stereochemistry and regiochemistry of Diels-Alder or 1,3-dipolar cycloadditions.

Metal-catalyzed reactions: Modeling the catalytic cycle to understand ligand effects and predict enantioselectivity in asymmetric catalysis.

Reduction and oxidation reactions: Determining the most likely site of reduction or oxidation and the resulting products.

The development of accurate predictive models is an active area of research that promises to accelerate the discovery of new chemical reactions and synthetic strategies.

Investigation of Photophysical Properties (e.g., in push-pull systems)

Alkynyl malonates can be incorporated into larger molecular architectures to create "push-pull" systems, which exhibit interesting photophysical properties. In such systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated spacer, which can include the alkyne moiety. The malonate group can act as a moderate electron-accepting group.

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to an excited state with significant charge-transfer character. This intramolecular charge transfer (ICT) is responsible for the unique optical and electronic properties of these molecules, such as large Stokes shifts and solvatochromism (a change in absorption or emission wavelength with solvent polarity).

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the excited states of these molecules. acs.orgnih.govnih.gov These calculations can predict the absorption and emission wavelengths, oscillator strengths (a measure of the probability of a transition), and the nature of the electronic transitions. acs.orgnih.gov

By analyzing the changes in molecular orbitals upon excitation, it is possible to quantify the extent of charge transfer and understand how it is influenced by the molecular structure and the surrounding solvent. These computational insights are crucial for the rational design of new materials with tailored photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). acs.orgnih.govnih.gov

Table 3: Calculated Photophysical Data for a Hypothetical Push-Pull System Incorporating an Alkynyl Malonate Moiety

| Property | Value in Hexane | Value in Acetonitrile | Description |

| Absorption Maximum (λabs) | 350 nm | 355 nm | Wavelength of maximum light absorption. |

| Emission Maximum (λem) | 420 nm | 480 nm | Wavelength of maximum light emission (fluorescence). |

| Stokes Shift | 70 nm | 125 nm | Difference between absorption and emission maxima. |

| Excited State Dipole Moment | 8.5 D | 12.0 D | Dipole moment in the first excited state, indicating charge separation. |

Note: The data in this table is hypothetical and serves to illustrate the typical photophysical properties of a push-pull system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.